Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate
Overview
Description
Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate is a complex organic compound with a unique structure that combines acetic acid and a pyrrolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.
Introduction of the Carbamimidoyl Group: This step involves the introduction of the carbamimidoyl group (–C(=NH)NH2) onto the pyrrolidine ring. This can be achieved through the reaction of the pyrrolidine derivative with cyanamide or a similar reagent.
Esterification: The final step involves the esterification of the resulting compound with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbamimidoyl group, leading to the formation of urea derivatives.
Reduction: Reduction reactions can convert the carbamimidoyl group into an amine group, potentially altering the compound’s biological activity.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate can serve as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It can be used in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The carbamimidoyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Acetic acid; tert-butyl 2-carbamoylpyrrolidine-1-carboxylate: Similar structure but with a carbamoyl group instead of a carbamimidoyl group.
Acetic acid; tert-butyl 2-aminopyrrolidine-1-carboxylate: Contains an amino group instead of a carbamimidoyl group.
Acetic acid; tert-butyl 2-hydroxypyrrolidine-1-carboxylate: Features a hydroxyl group in place of the carbamimidoyl group.
Uniqueness
Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate is unique due to the presence of the carbamimidoyl group, which can impart distinct chemical and biological properties. This group can participate in unique hydrogen bonding interactions and may enhance the compound’s reactivity and binding affinity in biological systems.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
acetic acid;tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.C2H4O2/c1-10(2,3)15-9(14)13-6-4-5-7(13)8(11)12;1-2(3)4/h7H,4-6H2,1-3H3,(H3,11,12);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIKHYVAWZOTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC1C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-47-0 | |
Record name | tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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